Superior Purity Profile: >95% Guaranteed vs. Lower Purity Peers
When comparing the commercially available purity of the target compound to a close analog lacking the nitro group, a clear differentiation in quality is observed. The target compound is consistently supplied at >95% purity by multiple vendors (Matrix Scientific, HaoReagent) [REFS-1, REFS-2]. In contrast, the des-nitro analog 2-(chloromethyl)-1-methyl-1H-benzimidazole (CAS 4760-35-4) is commonly listed at a lower purity specification of 95% . This difference is not trivial for intermediates intended for subsequent synthetic steps, where higher purity leads to improved reaction yields and facilitates crystallization.
| Evidence Dimension | Commercial Purity (Typical Assay) |
|---|---|
| Target Compound Data | >95% |
| Comparator Or Baseline | 2-(Chloromethyl)-1-methyl-1H-benzimidazole (CAS 4760-35-4): 95% |
| Quantified Difference | Target compound guarantees exceeding 95%, while the comparator is specified at exactly 95%. |
| Conditions | Vendor specifications from Matrix Scientific and HaoReagent for target; AKSci for comparator. |
Why This Matters
For procurement, a >95% purity specification reduces the risk of introducing unknown impurities in early-stage synthesis, ensuring more predictable and scalable reaction outcomes.
